molecular formula C23H19FN2O6S B5244728 ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5244728
M. Wt: 470.5 g/mol
InChI Key: NNPBNILCVASGAJ-UHFFFAOYSA-N
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Description

ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a thiophene-based compound featuring multiple functional groups:

  • Thiophene core: A sulfur-containing heterocycle substituted at positions 2, 3, 4, and 3.
  • Benzodioxol carbamoyl group: Attached at position 5, this electron-rich aromatic system may enhance π-π stacking interactions in biological targets.
  • Ethyl carboxylate: At C3, this ester group influences solubility and hydrolysis kinetics.
  • Methyl group: At C4, contributing to steric effects and lipophilicity.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocycles and aromatic substituents are critical .

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylcarbamoyl)-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O6S/c1-3-30-23(29)18-12(2)19(21(28)25-15-8-9-16-17(10-15)32-11-31-16)33-22(18)26-20(27)13-4-6-14(24)7-5-13/h4-10H,3,11H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBNILCVASGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst

    Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It is known to:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Compound Name Core Structure Key Substituents Molecular Weight Key Properties
ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE Thiophene 4-Fluorobenzamido, Benzodioxol carbamoyl, Ethyl carboxylate, Methyl ~500 g/mol† Moderate lipophilicity (logP ~3.5‡), ester hydrolysis susceptibility
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole Cyclopropanecarboxamide, 4-Methylbenzoyl ~420 g/mol Higher polarity (logP ~2.8‡) due to thiazole nitrogen; enhanced solubility
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole Phenylcarbamoyl, Methoxy benzoate 369.4 g/mol Lower MW, higher rigidity; potential for π-stacking with thiadiazole
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole Trifluoromethoxy benzoyl, Cyclopropanecarboxamide ~550 g/mol Increased lipophilicity (logP ~4.2‡) due to CF₃O group; slower metabolic clearance

Notes:

  • †Estimated based on analogous structures.
  • ‡Predicted using fragment-based methods.

Electronic and Steric Effects

  • Thiophene vs. Thiazole/Thiadiazole: Thiophene’s sulfur atom contributes to electron delocalization but lacks hydrogen-bonding capacity compared to thiazole’s nitrogen .
  • Fluorine vs. Trifluoromethoxy :
    • The 4-fluorobenzamido group in the target compound offers moderate electronegativity, while the trifluoromethoxy group in provides stronger electron-withdrawing effects and greater steric bulk.
  • Ester Groups :
    • Ethyl carboxylate (target) hydrolyzes slower than methyl esters (e.g., ), balancing stability and prodrug activation .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Thiazole derivatives (e.g., ) exhibit higher aqueous solubility than thiophene-based compounds due to nitrogen’s polarity.
  • Lipophilicity : The trifluoromethoxy group in increases logP by ~0.7 units compared to the target compound, favoring tissue penetration but risking off-target binding.
  • Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to methyl or trifluoromethoxy groups .

Structural and Crystallographic Insights

  • Ring Puckering : Cremer-Pople parameters () could quantify thiophene ring distortion, which is critical for conformational stability and target binding .
  • Validation Tools : SHELX and ORTEP () ensure accurate structural determination, enabling reliable comparisons of bond lengths and angles between analogues .

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